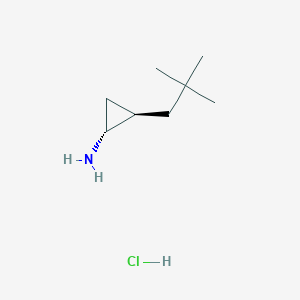
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: is a chemical compound with the molecular formula C8H17N.ClH. It is a chiral cyclopropane derivative with a neopentyl group attached to the cyclopropane ring. This compound is often used in scientific research and various industrial applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Cyclopropanation Reaction: : The starting material, 2,2-dimethylpropylamine, undergoes a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Chiral Resolution: : The resulting cyclopropane derivative is then subjected to chiral resolution techniques to obtain the (1R,2R)-enantiomer.
Hydrochloride Formation: : The resolved enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors and advanced chiral resolution techniques to ensure high purity and yield. The hydrochloride formation step is typically carried out using standard acid-base reactions under controlled conditions.
化学反应分析
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: : Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted cyclopropanes.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as halides, alkyl groups, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Cyclopropanone or cyclopropanal derivatives.
Reduction: : Cyclopropanamine or cyclopropanol derivatives.
Substitution: : Various substituted cyclopropanes.
科学研究应用
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: : Studied for its potential biological activity and as a probe in biochemical assays.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
相似化合物的比较
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: can be compared with other similar cyclopropane derivatives, such as:
(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine;hydrochloride
(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride
These compounds share the cyclopropane core but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique structural features of This compound contribute to its distinct properties and applications.
属性
IUPAC Name |
(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)5-6-4-7(6)9;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHINLJGYVOKIG-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1C[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














